molecular formula C25H28N2O2 B5219382 3-[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-2-yl]pyridine

3-[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-2-yl]pyridine

Cat. No.: B5219382
M. Wt: 388.5 g/mol
InChI Key: RPBNMMZXDHWKHD-UHFFFAOYSA-N
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Description

3-[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-2-yl]pyridine is a complex organic compound that features a piperidine ring substituted with a pyridine moiety and a methoxy-phenylmethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-2-yl]pyridine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, such as amines or alkoxides, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-2-yl]pyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-2-yl]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially modulating biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-2-yl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

3-[1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-2-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-28-25-16-21(12-13-24(25)29-19-20-8-3-2-4-9-20)18-27-15-6-5-11-23(27)22-10-7-14-26-17-22/h2-4,7-10,12-14,16-17,23H,5-6,11,15,18-19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBNMMZXDHWKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCCCC2C3=CN=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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